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molecular formula C17H26ClNO B1243001 Pitolisant CAS No. 362665-56-3

Pitolisant

Cat. No. B1243001
M. Wt: 295.8 g/mol
InChI Key: NNACHAUCXXVJSP-UHFFFAOYSA-N
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Patent
US07910605B2

Procedure details

Sodium 3-piperidinopropanolate (20 mmol), 7 mmol of 3-(4-chlorophenyl)propyl-mesylate, and 0.5 mmol of 15-crown-5 in 30 ml of dry toluene were refluxed for 4 hours. The solvent was evaporated and the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10)). After removing the solvent under reduced pressure the residue was crystallized with oxalic acid from diethyl ether/ethanol.
Name
Sodium 3-piperidinopropanolate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
3-(4-chlorophenyl)propyl-mesylate
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][O-:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Na+].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][CH2:21]CS([O-])(=O)=O)=[CH:15][CH:14]=1.C1OCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[N:1]1([CH2:7][CH2:8][CH2:9][O:10][CH2:21][CH2:20][CH2:19][C:16]2[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:0.1|

Inputs

Step One
Name
Sodium 3-piperidinopropanolate
Quantity
20 mmol
Type
reactant
Smiles
N1(CCCCC1)CCC[O-].[Na+]
Name
3-(4-chlorophenyl)propyl-mesylate
Quantity
7 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCCS(=O)(=O)[O-]
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10))
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure the residue
CUSTOM
Type
CUSTOM
Details
was crystallized with oxalic acid from diethyl ether/ethanol

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CCCOCCCC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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